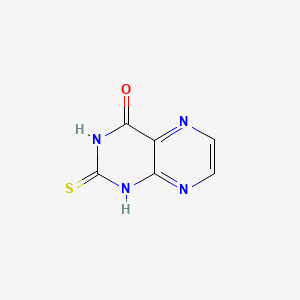2-Mercaptopteridin-4-ol
CAS No.: 52023-48-0
Cat. No.: VC2418799
Molecular Formula: C6H4N4OS
Molecular Weight: 180.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 52023-48-0 |
|---|---|
| Molecular Formula | C6H4N4OS |
| Molecular Weight | 180.19 g/mol |
| IUPAC Name | 2-sulfanylidene-1H-pteridin-4-one |
| Standard InChI | InChI=1S/C6H4N4OS/c11-5-3-4(8-2-1-7-3)9-6(12)10-5/h1-2H,(H2,8,9,10,11,12) |
| Standard InChI Key | VSPCYUNOZPCHLL-UHFFFAOYSA-N |
| SMILES | C1=CN=C2C(=N1)C(=O)NC(=S)N2 |
| Canonical SMILES | C1=CN=C2C(=N1)C(=O)NC(=S)N2 |
Introduction
Chemical Structure and Properties
Molecular Composition and Identification
2-Mercaptopyridine-4-ol is a pyridine derivative with both sulfhydryl and hydroxyl functional groups. The compound features the following characteristics:
-
Chemical Formula: C₅H₅NOS
-
Molecular Weight: 127.17 g/mol
-
Structure: A pyridine ring with a mercapto (-SH) group at position 2 and a hydroxyl (-OH) group at position 4
-
Retention Time: 7.24 minutes (when analyzed via GC-MS in Kenaf leaf extract)
This compound was identified as one of the 55 compounds present in Kenaf leaves through gas chromatography-mass spectrometry (GC-MS) analysis, constituting approximately 0.46% of the total peak area in the chromatographic analysis .
Occurrence and Natural Distribution
Presence in Plant Materials
The detection of 2-Mercaptopyridine-4-ol in Kenaf (Hibiscus cannabinus L.) leaves represents an important finding regarding its natural occurrence. Kenaf is a plant species belonging to the Malvaceae family and has been traditionally used for various purposes including fiber production and medicinal applications .
Relative Abundance
In the phytochemical profile of Kenaf leaves, 2-Mercaptopyridine-4-ol was found to be a minor constituent, representing approximately 0.46% of the total compounds identified via GC-MS analysis. This relatively low concentration contrasts with more abundant compounds in the same extract, such as:
-
5-Hydroxymethylfurfural (7.20%)
-
Alpha-Amyrin (3.76%)
-
1,5,9,13-Tetradecatetraene (4.50%)
-
Vitamin E (4.45%)
The limited concentration of 2-Mercaptopyridine-4-ol may partially explain the lack of reported biological activities, as minor constituents often require more sensitive assays to detect their potential effects.
Analytical Methods for Detection and Quantification
Gas Chromatography-Mass Spectrometry Analysis
The identification of 2-Mercaptopyridine-4-ol in plant extracts was accomplished using gas chromatography-mass spectrometry (GC-MS), which is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds .
Comparison with Related Sulfur-Containing Compounds
Analysis of Structure-Activity Relationships
When comparing 2-Mercaptopyridine-4-ol with other sulfur-containing compounds identified in plant extracts, several patterns emerge regarding structure-activity relationships:
| Compound | Chemical Structure | Reported Activities | Potential Relationship to 2-Mercaptopyridine-4-ol |
|---|---|---|---|
| 1-Cinnamyl-3-methylindole-2-carbaldehyde | C₁₉H₁₇NO | Antioxidant, antibacterial | Contains heterocyclic nitrogen, but lacks sulfhydryl group |
| 3-{[(3,5-Dichlorophenyl)imino]methyl}-1,2-benzenediol | C₁₃H₉Cl₂NO₂ | Antibacterial, antifungal | Contains hydroxyl groups and nitrogen, but lacks sulfur |
| Curan-17-oic acid derivatives | C₂₀H₂₂N₂O₄ | Antibacterial, antifungal | Complex nitrogen-containing heterocycle with different functionality |
This comparison suggests that while 2-Mercaptopyridine-4-ol shares certain structural elements with bioactive compounds, its unique arrangement of functional groups likely confers distinct properties that require specific assays for detection of biological activity .
Analytical Challenges and Research Gaps
Isolation and Purification Considerations
The relatively low abundance of 2-Mercaptopyridine-4-ol in Kenaf leaves (0.46% peak area) presents challenges for isolation and purification, which may have contributed to limited research on this specific compound . Typical challenges include:
-
Requirement for large quantities of starting material
-
Complex separation procedures to achieve adequate purity
-
Potential instability during isolation processes
-
Limited yield of pure compound for comprehensive testing
These factors commonly restrict the depth of investigation for minor plant constituents.
Need for Targeted Bioactivity Screening
The classification of "No activity" for 2-Mercaptopyridine-4-ol may reflect limitations in screening methodology rather than absolute absence of biological potential . Future research would benefit from:
-
Expanded panel of biological assays targeting specific physiological processes
-
Structure-guided functional predictions to identify potential biological targets
-
Computational modeling of molecular interactions with proteins of interest
-
Investigation of potential metabolic transformations that might activate the compound in vivo
Such targeted approaches could reveal previously undetected activities of this sulfur-containing heterocycle.
Future Research Directions
Synthetic Approaches and Derivatives
One promising avenue for expanding knowledge about 2-Mercaptopyridine-4-ol involves synthetic chemistry approaches:
-
Development of efficient synthesis routes to obtain larger quantities for testing
-
Creation of structural analogues with modified functional groups to establish structure-activity relationships
-
Design of molecular probes based on the core structure for mechanistic studies
-
Exploration of metal complexes utilizing the sulfhydryl and hydroxyl groups as coordinating sites
These chemical approaches could overcome the limitations imposed by the low natural abundance of the compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume